Home > Products > Screening Compounds P15718 > 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea - 1903515-74-1

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Catalog Number: EVT-2862382
CAS Number: 1903515-74-1
Molecular Formula: C20H20N6OS
Molecular Weight: 392.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline

Compound Description: This compound, also known as PF-04254644, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] It demonstrated high selectivity for c-Met in preclinical studies but was found to inhibit a broad range of phosphodiesterases. This off-target activity led to myocardial degeneration in rats, ultimately halting its development as a preclinical candidate. []

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea. Key differences include a quinoline ring instead of the thiophene ring and variations in the substituents at the 3-position of the triazolopyridazine core.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: SAR125844 is a potent and selective inhibitor of wild-type MET kinase and exhibits activity against several clinically relevant MET mutants. [] It demonstrates a favorable pharmacological profile and was identified as a promising parenteral agent for MET-dependent cancers. []

Relevance: This compound shares a significant structural resemblance to 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea, both containing the [, , ]triazolo[4,3-b]pyridazine system. The key difference lies in the substitution pattern on this core structure: SAR125844 incorporates a benzothiazole and a morpholine moiety, while the target compound features a thiophene ring and a phenylpropyl group.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of the c-Met inhibitor SGX523 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline). [] It is formed through the metabolism of SGX523 by aldehyde oxidase in monkeys and humans. [] M11 exhibits significantly lower solubility compared to its parent compound and has been implicated in the obstructive nephropathy observed in clinical trials of SGX523. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: This compound is a potent and selective c-Met inhibitor. [] Despite its favorable pharmacological properties, it exhibited high in vitro and in vivo NADPH-dependent covalent binding to microsomal proteins. [] Studies identified this covalent binding was due to bioactivation of the isothiazole ring by cytochrome P450 enzymes. []

Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea. Despite structural modifications to reduce bioactivation, Compound 2 retains the isothiazole ring and features a naphthyridine moiety, unlike the thiophene ring and phenylpropyl group in the target compound.

This list highlights the structural diversity around the central [, , ]triazolo[4,3-b]pyridazine scaffold and the impact of these modifications on biological activity and pharmacological properties. While several compounds show promise as c-Met inhibitors, challenges remain in mitigating potential toxicity and achieving a favorable safety profile.

Overview

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the context of inhibiting specific kinases involved in cancer pathways. The structural components of this compound include a phenylpropyl group, a thiophene ring, and a triazolo-pyridazine moiety, which contribute to its biological activity.

Source and Classification

The compound can be classified under the category of triazolo-pyridazine derivatives, which are known for their diverse biological activities. These compounds have been synthesized and studied for their potential as therapeutic agents against various diseases, including cancer and other proliferative disorders. The synthesis and evaluation of similar compounds have been documented in various studies, emphasizing their role in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of the triazolo-pyridazine core. This is often achieved through cyclization reactions involving appropriate precursors such as 4-amino-1,2,4-triazole and various substituted phenyl derivatives. For example, chlorination reactions can be utilized to introduce halogen substituents that facilitate further reactions .
  2. Formation of Urea Linkage: The urea linkage is formed by reacting isocyanates with amines or other nucleophiles. In this case, the reaction between an appropriate isocyanate and the phenylpropyl amine derivative leads to the formation of the urea structure .
  3. Final Assembly: The final product is obtained by coupling the triazolo-pyridazine intermediate with the urea component. This can involve standard coupling techniques such as EDC/NHS activation or other coupling reagents that facilitate amide bond formation.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can be represented as follows:

C19H20N6S\text{C}_{19}\text{H}_{20}\text{N}_6\text{S}

Key structural features include:

  • A phenylpropyl group that provides lipophilicity.
  • A thiophene ring which may enhance biological activity through interactions with biological targets.
  • A triazolo-pyridazine moiety that is crucial for its pharmacological effects.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can be explored through various reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups on the aromatic rings can facilitate nucleophilic substitution reactions.
  2. Cyclization Reactions: The compound may undergo cyclization to form more complex structures or derivatives that could enhance its biological activity.
  3. Hydrolysis: Under certain conditions, hydrolysis of the urea bond may occur, leading to the release of amines and carbon dioxide.

These reactions can be influenced by factors such as pH, temperature, and solvent polarity.

Mechanism of Action

Process and Data

The mechanism of action for 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea primarily involves inhibition of specific kinases involved in cellular signaling pathways related to proliferation and survival.

Research indicates that similar compounds exhibit inhibitory effects on c-Met kinase activity, which plays a significant role in tumor growth and metastasis. The binding affinity to these targets is influenced by the structural features such as the presence of thiophene and triazole rings which may interact favorably with active sites on kinases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea include:

  • Molecular Weight: Approximately 392.47 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C based on similar compounds.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Characterization techniques like Infrared Spectroscopy (IR), NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and High Resolution Mass Spectrometry (HRMS) provide insights into its functional groups and molecular integrity .

Applications

Scientific Uses

The potential applications of 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea are primarily in medicinal chemistry as a lead compound for developing anti-cancer agents.

Research has indicated that derivatives of triazolo-pyridazine structures exhibit promising activity against various cancer cell lines by targeting specific kinases involved in cancer progression. Additionally, these compounds may also find applications in developing treatments for other diseases where kinase signaling pathways are implicated.

Properties

CAS Number

1903515-74-1

Product Name

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

IUPAC Name

1-(3-phenylpropyl)-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea

Molecular Formula

C20H20N6OS

Molecular Weight

392.48

InChI

InChI=1S/C20H20N6OS/c27-20(21-12-4-8-15-6-2-1-3-7-15)22-14-19-24-23-18-11-10-16(25-26(18)19)17-9-5-13-28-17/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,21,22,27)

InChI Key

LKTSMPVCBLHXSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.